1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium
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Overview
Description
1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium is a synthetic organic compound characterized by its unique molecular structureIts molecular formula is C17H34NO2, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium involves several steps. One common method starts with the preparation of the undecyl chain, followed by the introduction of the methoxy and oxo groups. The final step involves the formation of the piperidinium ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s hydrophobicity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s reactivity and interactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane. This interaction can activate specific signaling pathways or alter cellular functions .
Comparison with Similar Compounds
1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium can be compared with other similar compounds, such as:
1-(11-Methoxy-11-oxoundecyl)-triphenylphosphonium bromide: This compound also contains an undecyl chain with methoxy and oxo groups but differs in the presence of a triphenylphosphonium group instead of a piperidinium ring.
1-(11-Methoxy-11-oxoundecyl)-piperidinium chloride: Similar in structure but contains a chloride ion instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the piperidinium ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
803660-08-4 |
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Molecular Formula |
C18H36NO2+ |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 11-(1-methylpiperidin-1-ium-1-yl)undecanoate |
InChI |
InChI=1S/C18H36NO2/c1-19(16-12-9-13-17-19)15-11-8-6-4-3-5-7-10-14-18(20)21-2/h3-17H2,1-2H3/q+1 |
InChI Key |
XPARXPKSSHTTNR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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